An In-depth Technical Guide to 1,8-dioxaspiro[4.5]decan-3-one: Structural Analysis, Synthetic Strategies, and Potential Applications
An In-depth Technical Guide to 1,8-dioxaspiro[4.5]decan-3-one: Structural Analysis, Synthetic Strategies, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, potential synthetic pathways, and theoretical spectroscopic characterization of 1,8-dioxaspiro[4.5]decan-3-one, a unique spiroketal with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in current literature, this document leverages established principles of spiroketal chemistry and data from analogous structures to offer valuable insights for researchers, scientists, and drug development professionals. The guide explores the significance of the spiroketal motif, outlines hypothetical yet plausible synthetic protocols, and predicts key spectroscopic signatures to aid in its identification and characterization.
Introduction: The Significance of the Spiroketal Scaffold in Drug Discovery
Spiroketals are a class of heterocyclic compounds characterized by a spirocyclic junction where two rings are connected by a single common atom, which is a quaternary carbon atom that is part of two ether linkages. This structural motif is prevalent in a wide array of natural products exhibiting significant biological activities.[1][2] The inherent three-dimensionality and conformational rigidity of the spiroketal scaffold make it a highly attractive pharmacophore in modern drug design.[3] Unlike flat aromatic systems, spirocycles can project functional groups into three-dimensional space, allowing for more specific and high-affinity interactions with biological targets.[3]
The 1,8-dioxaspiro[4.5]decane core, which consists of a tetrahydropyran ring and a tetrahydrofuran ring fused at a spirocenter, is a key structural element in several biologically active molecules. This guide focuses on the specific isomer, 1,8-dioxaspiro[4.5]decan-3-one, which incorporates a ketone functionality within the tetrahydrofuranone ring, offering a reactive handle for further chemical modifications and the potential for specific hydrogen bonding interactions with protein targets.
Structural Analysis of 1,8-dioxaspiro[4.5]decan-3-one
The chemical structure of 1,8-dioxaspiro[4.5]decan-3-one is confirmed by its fundamental chemical identifiers.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | PubChem[4] |
| SMILES | C1COCCC12CC(=O)CO2 | PubChem[4] |
| InChI | InChI=1S/C8H12O3/c9-7-5-8(11-6-7)1-3-10-4-2-8/h1-6H2 | PubChem[4] |
| Monoisotopic Mass | 156.07864 Da | PubChem[4] |
The molecule possesses a spiroketal system with a six-membered tetrahydropyran ring and a five-membered tetrahydrofuranone ring. The presence of the ketone at the 3-position and the oxygen atoms at the 1 and 8 positions define its unique chemical properties and reactivity.
Stereochemistry
The spirocyclic nature of 1,8-dioxaspiro[4.5]decan-3-one introduces stereochemical complexity. The spirocarbon (C5) is a stereocenter, and the molecule can exist as a pair of enantiomers. The stereochemistry of the spirocenter is crucial as it dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity. The stereoselective synthesis of spiroketals is a significant area of research, often relying on kinetically or thermodynamically controlled cyclization reactions.[1]
Synthetic Strategies: A Hypothetical Approach
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of 1,8-dioxaspiro[4.5]decan-3-one points to a key intermediate, a dihydroxy ketone. This precursor would contain a hydroxyl group at a suitable distance to cyclize onto the ketone, followed by a second cyclization of another hydroxyl group to form the spiroketal.
Figure 1: Retrosynthetic analysis of 1,8-dioxaspiro[4.5]decan-3-one.
Hypothetical Experimental Protocol: Synthesis of the Dihydroxy Ketone Precursor
The synthesis of the key dihydroxy ketone precursor could be envisioned starting from readily available materials. A possible, though not yet experimentally verified, route is outlined below.
Step 1: Synthesis of a Protected Hydroxy Ester
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Reactant 1: Tetrahydropyran-2-yl (THP) protected 4-bromobutanol.
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Reactant 2: Ethyl acetoacetate.
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Procedure: Deprotonation of ethyl acetoacetate with a suitable base (e.g., sodium ethoxide) followed by alkylation with the THP-protected bromobutanol.
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Product: An ethyl ester with a protected primary alcohol.
Step 2: Ketonization and Deprotection
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Procedure: Acid-catalyzed hydrolysis and decarboxylation of the resulting β-keto ester to yield a ketone. Subsequent removal of the THP protecting group under acidic conditions.
-
Product: A dihydroxy ketone precursor.
Hypothetical Experimental Protocol: Spiroketalization
Materials:
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Dihydroxy ketone precursor
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Anhydrous dichloromethane (DCM)
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Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA))
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dihydroxy ketone precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of the chosen acid catalyst.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a mild base (e.g., triethylamine).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1,8-dioxaspiro[4.5]decan-3-one.
Figure 2: Hypothetical workflow for the synthesis of 1,8-dioxaspiro[4.5]decan-3-one.
Spectroscopic Characterization: Predicted Data
The structural elucidation of 1,8-dioxaspiro[4.5]decan-3-one would rely on a combination of spectroscopic techniques. Based on the analysis of related spiroketal structures, we can predict the key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic nature of many of the methylene protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 3.5 | Multiplet | 4H | Protons adjacent to ether oxygens (C2-H, C4-H, C7-H, C9-H) |
| ~ 2.7 - 2.5 | Singlet or AB quartet | 2H | Protons on C2 |
| ~ 2.4 - 1.6 | Multiplet | 6H | Remaining ring protons (C6-H, C10-H) |
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon framework.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 210 - 200 | C=O (Ketone) |
| ~ 110 - 100 | C5 (Spirocarbon) |
| ~ 70 - 60 | Carbons adjacent to ether oxygens (C2, C4, C7, C9) |
| ~ 40 - 20 | Remaining aliphatic carbons (C6, C10) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the ketone carbonyl group.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~ 1745 | C=O stretch (in a five-membered ring) |
| ~ 1200 - 1000 | C-O stretch (ether linkages) |
| ~ 2950 - 2850 | C-H stretch (aliphatic) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 156.07864 Da.[4] Fragmentation patterns would likely involve cleavage of the ether linkages and the loss of CO.
Potential Applications in Drug Development
The 1,8-dioxaspiro[4.5]decan-3-one scaffold holds promise for applications in drug discovery due to its unique structural features.
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Scaffold for Library Synthesis: The ketone functionality provides a convenient point for chemical diversification, allowing for the synthesis of libraries of compounds for high-throughput screening.
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Mimic of Natural Products: The spiroketal motif can serve as a rigid and stereochemically defined core to mimic the three-dimensional structure of natural product pharmacophores.[1][2]
-
Modulation of Protein-Protein Interactions: The defined spatial arrangement of substituents on the spiroketal framework could be exploited to design inhibitors of protein-protein interactions.
Derivatives of related spiroketals have shown a wide range of biological activities, including use as M1 muscarinic agonists and as ligands for sigma-1 receptors.[7][8] This suggests that the 1,8-dioxaspiro[4.5]decan-3-one core could be a valuable starting point for the development of novel therapeutics.
Conclusion
1,8-dioxaspiro[4.5]decan-3-one represents an intriguing yet underexplored chemical entity. This technical guide, by drawing parallels with well-characterized spiroketal systems, provides a foundational understanding of its structure, potential synthesis, and spectroscopic properties. The insights presented herein are intended to stimulate further experimental investigation into this promising scaffold and to facilitate its application in the design and development of next-generation therapeutics. The inherent three-dimensionality and synthetic tractability of the spiroketal core underscore its potential to yield novel drug candidates with improved efficacy and selectivity.
References
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- PubChem. (n.d.). 1,8-dioxaspiro[4.5]decan-3-one. National Center for Biotechnology Information.
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- RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
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- Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
- PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
- PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
- ResearchGate. (n.d.). Common methods for the preparation of spiroketals a) from dihydroxyketons.
- ResearchGate. (2015). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances.
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